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Compound of Interest

Compound Name: Piperidylthiambutene

Cat. No.: B13415407

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidylthiambutene, a synthetic
opioid of the thiambutene class. It covers its chemical identity, physicochemical properties, and
pharmacological characteristics, with a focus on its interaction with the p-opioid receptor.
Detailed experimental methodologies and a visualization of its signaling pathway are included
to support further research and development.

Chemical Structure and Identity

Piperidylthiambutene, also known as Piperidinohton, is a synthetic opioid analgesic.[1] Its
chemical structure is characterized by a dithienylalkenylamine core with a piperidine
substituent.

Chemical Structure:
o |[UPAC Name: 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine[2]
e Other Names: 1-(1-methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine, Piperidinohton[2][3]

The structure features a chiral center at the carbon atom to which the piperidine ring is
attached, meaning it exists as a racemic mixture.[4]
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Physicochemical and Pharmacological Data

The following tables summarize the key chemical and pharmacological data for

Piperidylthiambutene.

Identifier Value Reference
CAS Number (Base) 54160-31-5 [1]
CAS Number (HCI) 64037-51-0 [3]
Molecular Formula (Base) C17H21NS:2 [1]
Molecular Weight (Base) 303.49 g/mol [4]

Molecular Formula (HCI)

C17H21NS2 « HCI

[3]

Molecular Weight (HCI) 339.9 g/mol [3]
Appearance Tan solid material [2]
Melting Point 188 to 189 °C (370 to 372 °F) [1]

Solubility (HCI Salt)

DMF: 30 mg/ml, DMSO: 30
mg/ml, Ethanol: 30 mg/ml,
PBS (pH 7.2): 10 mg/ml

[3]

UV Amax 225,292 nm [3]
CC(/C=C(C1=CC=CSs1l)/Cc2=C

SMILES [3]
C=CS2)N3Ccccc3
HZHZKXPFTYSUSF-

InChl Key [3]

UHFFFAOYSA-N
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Pharmacological

Value Assay System Reference

Parameter
-opioid receptor

Receptor Target H-oP P - (5]

(MOR)
Activity Opioid agonist - [5]
Potency vs. DAMGO Lower [3°S]GTPyS binding [5][6]
Affinity vs. DAMGO Lower Radioligand binding [5]
In Vivo Analgesic o _

Similar to morphine Rat models [2]

Potency

Synthesis Overview

The synthesis of Piperidylthiambutene was first described in the 1950s as part of the
development of the thiambutene class of analgesics.[7][8] A common synthetic route involves a
Grignard reaction.[1]

Experimental Workflow: Synthesis of
Piperidylthiambutene
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Caption: General synthetic pathway for Piperidylthiambutene.

Pharmacological Evaluation: Experimental
Protocols

Piperidylthiambutene has been characterized as a p-opioid receptor agonist.[5] The following
are detailed methodologies for key experiments used to determine its pharmacological profile,
based on the study by De Luca et al. (2022) and standard pharmacological procedures.

[*>*S]GTPyYS Binding Assay for p-Opioid Receptor
Activation

This assay measures the functional activation of G-protein coupled receptors.
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Objective: To determine the potency and efficacy of Piperidylthiambutene in stimulating G-
protein activation at the p-opioid receptor.

Methodology:

o Membrane Preparation: Crude membrane preparations from rat cerebral cortex or Chinese
Hamster Ovary (CHO) cells stably expressing the human p-opioid receptor (CHO-MOR) are
used. Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4) and
centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

o Assay Conditions: Membranes (10-20 pg of protein) are incubated in a final volume of 0.5
mL of assay buffer (50 mM Tris-HCI, 3 mM MgClz, 100 mM NacCl, 0.2 mM EGTA, and 30 uM
GDP, pH 7.4).

e Drug Incubation: Membranes are incubated with varying concentrations of
Piperidylthiambutene or the standard agonist DAMGO for 60 minutes at 30°C.

e [35S]GTPyS Addition: The reaction is initiated by the addition of 0.1 nM [3>S]GTPyS and
incubated for another 60 minutes at 30°C.

o Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber
filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

e Quantification: The radioactivity retained on the filters is quantified by liquid scintillation
counting.

o Data Analysis: Non-specific binding is determined in the presence of 10 uM unlabeled
GTPyS. ECso and Emax values are calculated by non-linear regression analysis of the
concentration-response curves.

In Vivo Analgesic Activity: Tail-Flick Test

This is a common method to assess the antinociceptive properties of a compound in rodents.

Objective: To evaluate the analgesic efficacy of Piperidylthiambutene in a model of acute
thermal pain.

Methodology:
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» Animal Model: Male Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized
to the testing environment before the experiment.

e Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral
surface of the tail is used.

o Baseline Latency: The baseline tail-flick latency is determined for each animal before drug
administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

e Drug Administration: Piperidylthiambutene is administered, typically via intravenous (i.v.) or
intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

» Post-treatment Latency Measurement: The tail-flick latency is measured at several time
points after drug administration (e.g., 15, 30, 60, and 120 minutes).

» Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect
(%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-
off time - baseline latency)] x 100. The EDso (the dose that produces 50% of the maximum
effect) can be determined from the dose-response curve.

Mechanism of Action: Opioid Receptor Signhaling
Pathway

As a p-opioid receptor agonist, Piperidylthiambutene is expected to activate the canonical G-
protein signaling cascade associated with this receptor class.

Signaling Pathway Diagram
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Caption: p-Opioid receptor signaling cascade initiated by Piperidylthiambutene.

Upon binding to the p-opioid receptor, Piperidylthiambutene induces a conformational change
that activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Ga
and Gy subunits. The Ga subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP
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(cAMP) levels. The Gy subunit acts on ion channels, leading to the inhibition of voltage-gated
calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying
potassium channels (causing hyperpolarization). These coordinated actions at the cellular level
result in the analgesic effects observed in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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